molecular formula C11H17N3O2S B14386572 Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate CAS No. 89408-00-4

Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate

Cat. No.: B14386572
CAS No.: 89408-00-4
M. Wt: 255.34 g/mol
InChI Key: PPEIOTZKCFBVRN-UHFFFAOYSA-N
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Description

Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate typically involves a multi-step process. One common method is the one-pot synthesis, which combines multiple reactants in a single reaction vessel to form the desired product. This method often uses 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a starting precursor . The reaction conditions usually involve the use of solvents like methanol or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of reactants to the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which is more efficient and cost-effective compared to batch processes. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or proteins involved in disease pathways. For example, its anticancer activity is thought to be related to the inhibition of matrix metalloproteinases and kinases, which are crucial for cancer cell proliferation and metastasis . The compound may also induce apoptosis in cancer cells by targeting anti-apoptotic proteins of the BCL2 family.

Comparison with Similar Compounds

Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

What sets this compound apart is its unique structure, which allows for a diverse range of chemical modifications. This versatility makes it a valuable compound for developing new drugs and industrial chemicals.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique chemical structure and reactivity make it an important subject of study in both academic and industrial research.

Properties

CAS No.

89408-00-4

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

ethyl 5-(1,3-thiazol-2-ylhydrazinylidene)hexanoate

InChI

InChI=1S/C11H17N3O2S/c1-3-16-10(15)6-4-5-9(2)13-14-11-12-7-8-17-11/h7-8H,3-6H2,1-2H3,(H,12,14)

InChI Key

PPEIOTZKCFBVRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(=NNC1=NC=CS1)C

Origin of Product

United States

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